molecular formula C19H20Cl3N3O3S B11704057 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide

3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide

Cat. No.: B11704057
M. Wt: 476.8 g/mol
InChI Key: NWYBPDDIGNIIDN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is a complex organic compound that features multiple functional groups, including methoxy, trichloro, thioureido, and benzamide. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide likely involves multiple steps, including:

    Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.

    Formation of the thioureido group: This can be done by reacting the intermediate with an isothiocyanate derivative of toluene.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with considerations for yield optimization, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.

    Substitution: The thioureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Quinones.

    Reduction products: Dichloro or monochloro derivatives.

    Substitution products: Thioureido derivatives with different substituents.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Drug development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacological studies: Studied for its effects on various biological pathways.

    Diagnostic agents: Potential use in imaging and diagnostic applications.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trichloro and thioureido groups may play a crucial role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the trichloro and thioureido groups.

    N-(2,2,2-Trichloroethyl)benzamide: Lacks the methoxy and thioureido groups.

    N-(3-O-Tolyl-thioureido)benzamide: Lacks the trichloro and methoxy groups.

Uniqueness

3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C19H20Cl3N3O3S

Molecular Weight

476.8 g/mol

IUPAC Name

3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H20Cl3N3O3S/c1-11-6-4-5-7-13(11)23-18(29)25-17(19(20,21)22)24-16(26)12-8-9-14(27-2)15(10-12)28-3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,29)

InChI Key

NWYBPDDIGNIIDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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